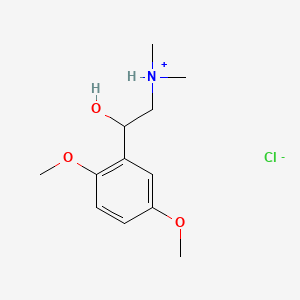

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride

Description

Properties

CAS No. |

63991-16-2 |

|---|---|

Molecular Formula |

C12H20ClNO3 |

Molecular Weight |

261.74 g/mol |

IUPAC Name |

[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C12H19NO3.ClH/c1-13(2)8-11(14)10-7-9(15-3)5-6-12(10)16-4;/h5-7,11,14H,8H2,1-4H3;1H |

InChI Key |

IAOBSBQMRZRBPT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Detailed Research Outcomes and Analytical Data

Spectroscopic Characterization: NMR and IR spectroscopy confirm the presence of methoxy groups, the benzyl alcohol functional group, and the dimethylaminomethyl substituent. These techniques also serve to detect impurities and confirm compound purity.

Yield and Purity: Optimized reaction conditions yield high-purity product suitable for research applications. Purity assessments via HPLC typically exceed 95%, with molecular weight confirmation by mass spectrometry.

Reaction Mechanism Insights: The nucleophilic substitution and electrophilic aromatic substitution reactions involved in the synthesis are well-understood. The formation of the imine intermediate followed by reduction is a classical pathway for synthesizing benzyl alcohol derivatives with amine substituents.

Summary Table of Preparation Methods

| Preparation Stage | Key Reactants/Intermediates | Reaction Conditions | Analytical Techniques | Yield/Purity |

|---|---|---|---|---|

| Preparation of 2,5-dimethoxybenzaldehyde | 2-hydroxy-5-methoxybenzaldehyde, dimethyl sulfate, metal hydroxide | Alkylation at low temperature, solvent control | HPLC, NMR | Up to 99% purity (HPLC area) |

| Condensation with dimethylamine | 2,5-dimethoxybenzaldehyde, dimethylamine | pH and temperature control | NMR, IR | High yield, >95% purity |

| Reduction to benzyl alcohol | Imine intermediate, reducing agent (e.g., NaBH4) | Mild reducing conditions | NMR, IR | Quantitative conversion |

| Hydrochloride salt formation | Benzyl alcohol intermediate, HCl | Acidification in solvent | NMR, IR, melting point | Stable salt formation |

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the dimethylaminomethyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of simpler amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2,5-dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride may exhibit psychoactive properties. Studies on related phenethylamines suggest that they interact with serotonin receptors, particularly the 5-HT₂A receptor, which is implicated in hallucinogenic effects. This receptor interaction could lead to potential therapeutic applications in treating mood disorders and other psychiatric conditions .

Neuropharmacology

The compound's structural similarities to known neuroactive substances position it as a candidate for neuropharmacological research. Investigations into its effects on neurotransmitter systems could provide insights into its utility in neurodegenerative diseases or mental health disorders. For instance, the modulation of glutamate receptors by related compounds suggests a potential role in neuroprotection and excitotoxicity prevention .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may have enhanced biological activity or specificity. The modification of its structure can lead to the development of new pharmacological agents with targeted effects, particularly in oncology or infectious diseases .

Case Study 1: Hallucinogenic Properties

A study examining the effects of phenethylamine hallucinogens demonstrated that compounds activating the 5-HT₂A receptor can induce significant behavioral changes in animal models. This finding underscores the relevance of this compound in understanding hallucinogenic mechanisms and their therapeutic implications .

Case Study 2: Neuroprotective Effects

Research into related compounds has shown potential neuroprotective effects through modulation of excitatory neurotransmission. These findings suggest that derivatives of this compound may be explored for their ability to mitigate neurodegeneration associated with diseases such as Alzheimer's .

Data Tables

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride involves its interaction with monoamine receptors in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects . The molecular targets include monoamine transporters and receptors, which are involved in the regulation of mood and cognition .

Comparison with Similar Compounds

Methoxamine Hydrochloride (CAS 61-16-5)

Structure: α-(1-Aminoethyl)-2,5-dimethoxybenzyl alcohol hydrochloride. Key Differences:

- Substituent: Methoxamine features a 1-aminoethyl group, whereas the target compound has a dimethylaminomethyl group.

- Pharmacology: Methoxamine is a selective α1-adrenoceptor agonist used as a vasopressor, with a melting point of 212–216°C and storage requirements of 2–8°C .

Tramadol-Related Compounds (e.g., 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride)

Structure: Cyclohexanone backbone with dimethylaminomethyl and methoxyphenyl groups. Key Differences:

Ritodrine Hydrochloride

Structure: p-Hydroxy-α-[1-[(p-hydroxyphenylethyl)amino]ethyl]benzyl alcohol hydrochloride. Key Differences:

- Substituents: Ritodrine has dual hydroxyl and phenylethylamino groups, contrasting with the dimethoxy and dimethylaminomethyl groups of the target compound.

- Pharmacology: Ritodrine is a β2-adrenoceptor agonist used to inhibit preterm labor, highlighting how hydroxyl groups and extended alkyl chains influence receptor targeting .

Comparative Data Table

| Compound Name | CAS Number | Core Structure | Key Substituents | Melting Point (°C) | Pharmacological Activity | Storage Conditions |

|---|---|---|---|---|---|---|

| 2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride | N/A | Benzyl alcohol | 2,5-dimethoxy, dimethylaminomethyl | Not reported | Likely adrenergic modulation* | 2–8°C (inferred) |

| Methoxamine Hydrochloride | 61-16-5 | Benzyl alcohol | 2,5-dimethoxy, 1-aminoethyl | 212–216 | α1-adrenoceptor agonist | 2–8°C, desiccated |

| Tramadol Related Compound B | N/A | Cyclohexanone | 3-methoxyphenyl, dimethylaminomethyl | Not reported | Impurity (non-therapeutic) | Room temperature |

| Ritodrine Hydrochloride | 34321-63-6 | Benzyl alcohol | p-hydroxy, phenylethylamino | Not reported | β2-adrenoceptor agonist | Not specified |

*Inferred from structural similarity to Methoxamine.

Research Findings and Implications

- Substituent Effects: The dimethylaminomethyl group in the target compound may confer higher metabolic stability compared to Methoxamine’s aminoethyl group due to reduced oxidative deamination .

- Structural Rigidity : The benzyl alcohol core in the target compound and Methoxamine enhances α-adrenergic binding affinity compared to Tramadol’s flexible cyclohexane derivatives .

- Safety Profiles : Methoxamine requires stringent storage (2–8°C) and personal protective equipment (gloves, respirators), suggesting similar handling precautions for the target compound .

Biological Activity

2,5-Dimethoxy-alpha-(dimethylaminomethyl)benzyl alcohol hydrochloride is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉NO₃·HCl

- SMILES : CN(C)CC(C1=C(C=CC(=C1)OC)OC)O

- InChIKey : WIUPSOMVTZKAQS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonergic system. Research indicates that compounds with similar structures often act as agonists at the 5-HT2A receptor, which is implicated in various neuropharmacological effects, including hallucinogenic properties and modulation of mood and cognition .

Biological Activities

-

Psychoactive Effects :

- The compound exhibits psychoactive properties similar to other phenethylamines. Its interaction with serotonin receptors can lead to altered states of consciousness and sensory perception.

- Neuroprotective Properties :

- Antimicrobial Activity :

Study on Serotonin Receptor Agonism

A study investigated the effects of similar compounds on alcohol consumption in Long-Evans rats. The findings indicated that agonism at the 5-HT2A receptor could reduce ethanol intake, supporting the hypothesis that psychedelics may modulate addictive behaviors .

Antimicrobial Exploration

Research on related methoxy-substituted phenylisopropylamines revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The implications for this compound suggest it may possess similar qualities worthy of investigation .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethoxy-α-(dimethylaminomethyl)benzyl alcohol hydrochloride, and how can its purity be validated?

- Synthesis : A general approach involves reductive amination of 2,5-dimethoxybenzaldehyde with dimethylamine, followed by reduction and subsequent hydrochloric acid salt formation. Key steps include refluxing in methanol with catalytic sulfuric acid and recrystallization from ethanol for purification .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Confirm structural integrity via -NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.7–3.9 ppm) and mass spectrometry (expected molecular ion [M+H] at m/z 247.72) .

Q. How should solubility and stability be assessed for this compound in experimental buffers?

- Solubility : Conduct a shake-flask method: dissolve 10 mg in 1 mL of buffers (pH 3–9) and measure saturation via UV-Vis spectroscopy. The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (>50 mg/mL) .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at 2–8°C in desiccated conditions to prevent hydrolysis of the dimethylaminomethyl group .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

- LogD/pKa : Use potentiometric titration (e.g., Sirius T3 instrument) to determine pKa (~13.6 for the phenolic hydroxyl). LogD (pH 7.4) is -0.86, calculated via shake-flask partitioning .

- Polar Surface Area : Compute via computational tools (e.g., RDKit) to confirm a value of 64.71 Ų, critical for predicting blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in α1-adrenoceptor binding affinity data across studies?

- Method : Perform competitive radioligand binding assays (e.g., using -prazosin) on cloned ADRA1A, ADRA1B, and ADRA1D receptors. Normalize data to cell membrane protein concentration (μg/μL) and account for batch-to-batch variability in receptor expression .

- Example Conflict : Discrepancies in EC values may arise from differences in assay temperature (25°C vs. 37°C) or buffer ionic strength. Replicate experiments under standardized conditions .

Q. What computational strategies optimize reaction pathways for structural analogs of this compound?

- Approach : Employ density functional theory (DFT) to model intermediates in reductive amination. Use ICReDD’s reaction path search methods to identify energy barriers and optimize catalysts (e.g., NaBH vs. BH-THF) .

- Case Study : Compare activation energies for dimethylaminomethyl group formation versus competing side reactions (e.g., over-reduction to benzyl alcohol derivatives) .

Q. How to design experiments investigating its toxicity mechanisms in neuronal cell lines?

- Protocol : Treat SH-SY5Y cells with 1–100 μM compound for 24–72 hours. Measure mitochondrial toxicity via MTT assay and ROS production using DCFH-DA fluorescence. Cross-validate with LC-MS to detect metabolites (e.g., demethylated derivatives) .

- Data Interpretation : Dose-dependent ROS spikes above 50 μM suggest oxidative stress as a toxicity pathway. Compare to structurally related phenylephrine derivatives to isolate dimethylaminomethyl effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.